Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate

Description

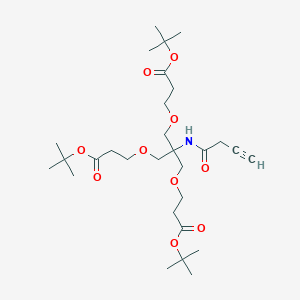

Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate is a highly functionalized organic compound characterized by:

- Tert-butyl ester groups: These groups enhance steric bulk and stability, reducing hydrolysis under standard conditions.

- Central propane-1,3-diyl core: This symmetric backbone supports bis(oxy) linkages, enabling branching for substituents.

- But-3-ynamido moiety: An alkyne-containing group that facilitates click chemistry applications (e.g., azide-alkyne cycloaddition).

- 3-(tert-butoxy)-3-oxopropoxy methyl group: Introduces additional ester functionality and steric protection.

The compound’s complexity necessitates advanced analytical techniques (e.g., NMR, LC-MS) and computational tools for structural validation and comparison with analogs .

Properties

IUPAC Name |

tert-butyl 3-[2-(but-3-ynoylamino)-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H49NO10/c1-11-12-22(31)30-29(19-35-16-13-23(32)38-26(2,3)4,20-36-17-14-24(33)39-27(5,6)7)21-37-18-15-25(34)40-28(8,9)10/h1H,12-21H2,2-10H3,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSZWBKSWUXEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate (CAS No. 175724-30-8) is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight : 505.65 g/mol

Purity : 98%

IUPAC Name : Di-tert-butyl 3,3'-((2-amino-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate

The compound features multiple functional groups including tert-butyl and propanoate moieties, which may influence its solubility and reactivity.

Research indicates that compounds similar to this compound may exhibit diverse biological activities including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could enhance the effectiveness of antibiotics against resistant bacterial strains by disrupting membrane integrity and inhibiting efflux pumps .

- Potentiation of Antibiotic Efficacy : The compound may act as a potentiator for various antibiotics. For instance, structural modifications in related compounds have shown significant increases in the potency of antibiotics like clarithromycin against Escherichia coli .

Case Studies and Research Findings

A study investigating similar amide derivatives revealed that modifications significantly affect their antibacterial potency. The most effective analogs demonstrated up to a 128-fold increase in potency when paired with antibiotics .

| Compound | MIC Reduction (fold) | Potency Compared to PAβN |

|---|---|---|

| Compound 7 | 512 | 128-fold greater |

| Compound 22 | 128 | Not specified |

These findings underscore the importance of structural characteristics in determining biological activity.

Applications

Given its potential biological activities, this compound could be further explored for:

- Pharmaceutical Development : As a lead compound for the development of new antibiotic adjuvants.

- Research Tools : Investigating membrane dynamics and drug delivery systems.

Scientific Research Applications

Medicinal Chemistry Applications

Di-tert-butyl 3,3'-((2-(but-3-ynamido)-2-((3-(tert-butoxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate shows promise in medicinal chemistry due to its ability to act as a prodrug or a bioactive compound. Its structure allows for modifications that can enhance solubility and bioavailability.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting potential use as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Material Science Applications

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

Research has shown that this compound can be used as a monomer in the synthesis of biodegradable polymers. These polymers exhibit favorable mechanical properties and degradation rates suitable for environmental applications.

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Degradation Rate | 60% in 6 months |

Biochemical Applications

This compound has potential applications in biochemistry as a reagent or catalyst due to its functional groups that can participate in various chemical reactions.

Enzyme Inhibition Studies

Recent studies have explored the use of this compound as an enzyme inhibitor. It has been found to effectively inhibit certain proteases, which could be beneficial in treating diseases where these enzymes play a critical role.

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced activity across various applications.

Chemical Reactions Analysis

Deprotection of Tert-Butyl Esters

The tert-butyl ester groups are acid-labile protecting groups. Under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane), these esters hydrolyze to yield carboxylic acids, enabling further functionalization.

Mechanistic Insight :

-

Protonation of the tert-butoxy oxygen weakens the ester bond, leading to cleavage and formation of tert-butanol as a byproduct.

Click Chemistry via Alkyne-Azide Cycloaddition

The but-3-ynamido group contains a terminal alkyne, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis.

| Reaction Partner | Catalyst | Conditions | Product |

|---|---|---|---|

| Azide-functionalized molecules | CuSO₄, sodium ascorbate | RT, aqueous/organic solvent | 1,4-disubstituted 1,2,3-triazole adducts |

Applications :

-

Used in dendronized polymer synthesis for temporary adhesion of proteins to DNA .

-

Enables modular assembly of supramolecular architectures.

Hydrolysis of the Amide Bond

The but-3-ynamido substituent’s amide bond can hydrolyze under harsh acidic or basic conditions, though steric hindrance from tert-butyl groups may slow reactivity.

| Reagent | Conditions | Product |

|---|---|---|

| 6M HCl | Reflux, 12–24 hours | But-3-ynoic acid + free amine derivative |

| NaOH (10% aq.) | 100°C, 6–12 hours | Sodium but-3-ynoate + ammonia/amine byproducts |

Limitations :

-

Tert-butyl groups adjacent to the amide may necessitate prolonged reaction times.

Ether Linkage Stability

The bis(oxy) propane backbone is generally resistant to hydrolysis under mild conditions but may cleave under strong acids/bases.

| Reagent | Conditions | Outcome |

|---|---|---|

| HBr (48% aq.) | Reflux, 24 hours | Cleavage to diols and propanoic acid derivatives |

| BF₃-Et₂O | RT, 1–2 hours | Partial degradation of ether linkages |

Note : Ether cleavage is less common in synthetic workflows due to competing deprotection of tert-butyl esters.

Comparative Reactivity Table

| Functional Group | Reaction Type | Typical Reagents | Priority in Synthesis |

|---|---|---|---|

| Tert-butyl ester | Acid hydrolysis | TFA, HCl | High (key deprotection step) |

| Alkyne | CuAAC | CuSO₄, sodium ascorbate | High (conjugation focus) |

| Amide | Hydrolysis | HCl, NaOH | Moderate |

| Ether | Acidic cleavage | HBr, BF₃ | Low |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Metrics

Computational similarity metrics, such as Tanimoto and Dice coefficients , quantify structural overlap between molecules. These metrics rely on bit-vector representations of molecular fingerprints (e.g., MACCS, Morgan). For the target compound:

Key Findings :

- The azidopentanamido analog (CAS: 2804121-40-0) shares high similarity due to its tert-butyl esters and central propane backbone but differs in the substituent (azide vs. alkyne) .

- Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate shows low similarity due to its linear chain and fluorinated groups .

Functional Group Reactivity

Alkyne vs. Azide Reactivity

The but-3-ynamido group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key advantage over the azidopentanamido analog (CAS: 2804121-40-0), which is tailored for strain-promoted azide-alkyne reactions .

Ester Stability

Both the target compound and its azidopentanamido analog exhibit enhanced hydrolytic stability due to tert-butyl ester protection. In contrast, ethyl esters (e.g., Ethyl Boc-difluoropropanoate) are more prone to hydrolysis .

Analytical Comparisons

NMR Spectroscopy

Comparative NMR analysis (Figure 1, Table 1) reveals:

- Region A (positions 39–44) : Chemical shifts differ due to the electron-withdrawing effects of the alkyne in the target vs. the azide in CAS: 2804121-40-0.

- Region B (positions 29–36) : Similar shifts indicate conserved tert-butyl and ester environments .

Table 1 : Selected NMR Chemical Shifts (ppm)

| Position | Target Compound | Azidopentanamido Analog |

|---|---|---|

| 39 | 5.2 | 5.0 |

| 40 | 3.8 | 3.7 |

| 41 | 2.1 | 2.3 |

Mass Spectrometry (LC-MS/MS)

Molecular networking based on cosine scores (1 = identical fragmentation; 0 = unrelated) highlights:

- Target vs. Azidopentanamido analog : Cosine score = 0.88 (high similarity due to shared backbone).

- Target vs. Ethyl Boc-difluoropropanoate: Cosine score = 0.25 (divergent fragmentation from fluorination) .

Application-Driven Comparisons

Click Chemistry Utility

The target compound’s alkyne group offers orthogonal reactivity for bioconjugation, unlike the azidopentanamido analog, which requires pre-functionalized partners. Ethyl Boc-difluoropropanoate lacks click-compatible groups entirely .

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard-specific precautions outlined in safety codes (e.g., P201, P210, P280 from ):

- Use inert gas purging during synthesis/storage (P231) .

- Wear fire-retardant clothing (P283), gloves, and respiratory protection (P284) .

- Avoid exposure to air (P222), moisture (P232), and sparks (P242) .

Q. How should experimental conditions be designed to assess the compound’s thermal stability?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) under nitrogen to avoid oxidation .

- Monitor decomposition thresholds (e.g., 150–200°C) using differential scanning calorimetry (DSC).

- Store samples at ≤-20°C (P235) in sealed, moisture-free containers (P233) .

Q. What analytical techniques are recommended for verifying purity and structural integrity?

- Methodological Answer :

- Use HPLC with UV detection to quantify impurities.

- Validate structure via NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., tert-butyl, propanoate) .

- Cross-reference with X-ray crystallography data for bond-length validation (see Table 1) .

Advanced Research Questions

Q. How can synthesis routes be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- Employ microwave-assisted synthesis to enhance reaction kinetics and selectivity .

- Use palladium catalysts for precise cross-coupling of imidazole and propanoate moieties .

- Monitor intermediates via LC-MS to identify side reactions (e.g., tert-butyl cleavage) .

Q. What computational strategies resolve reaction pathway ambiguities for this compound?

- Methodological Answer :

- Apply density functional theory (DFT) to model energy barriers for key steps (e.g., imidazole ring formation) .

- Simulate solvent effects using COMSOL Multiphysics to predict solubility and aggregation .

- Validate with in situ Raman spectroscopy to track intermediate species .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

-

Optimize crystal growth via slow evaporation in dichloromethane/hexane mixtures .

-

Use Rigaku R-AXIS RAPID diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .

-

Refine data with SHELXL-97 , focusing on anisotropic displacement parameters for tert-butyl groups .

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (P21/c) |

| a, b, c (Å) | 7.0321, 17.484, 8.9681 |

| β (°) | 100.80 |

| Z | 2 |

| R-factor | 0.077 |

Q. What strategies mitigate contradictions in spectroscopic data during mechanistic studies?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals from tert-butyl and propanoate groups .

- Use dynamic light scattering (DLS) to detect aggregates that distort UV-Vis/fluorescence readings .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Theoretical and Methodological Frameworks

Q. How can research on this compound align with broader chemical theory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.